molecular formula C21H30N4O3 B12494852 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B12494852
M. Wt: 386.5 g/mol
InChI Key: LARLRNCEQRCZLJ-UHFFFAOYSA-N
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Description

The compound 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic molecule that features a piperazine ring, a hydroxyethyl group, and a beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves multiple steps, starting from readily available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the beta-carboline core can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is unique due to its beta-carboline core, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

9-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C21H30N4O3/c1-22-7-6-18-17-4-2-3-5-19(17)25(20(18)21(22)28)15-16(27)14-24-10-8-23(9-11-24)12-13-26/h2-5,16,26-27H,6-15H2,1H3

InChI Key

LARLRNCEQRCZLJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN4CCN(CC4)CCO)O

Origin of Product

United States

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